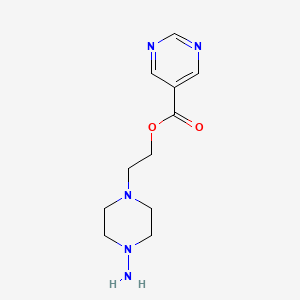
2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate typically involves the reaction of piperazine derivatives with pyrimidine carboxylates. One common method involves the use of piperazine and pyrimidine-5-carboxylate under basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors and signaling pathways, modulating various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity and potential use in Alzheimer’s disease treatment.
Triazole-pyrimidine hybrids: Investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
2-(4-Aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its amino group allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H17N5O2 |
|---|---|
Molekulargewicht |
251.29 g/mol |
IUPAC-Name |
2-(4-aminopiperazin-1-yl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H17N5O2/c12-16-3-1-15(2-4-16)5-6-18-11(17)10-7-13-9-14-8-10/h7-9H,1-6,12H2 |
InChI-Schlüssel |
XOEANXXTIZSQPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOC(=O)C2=CN=CN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


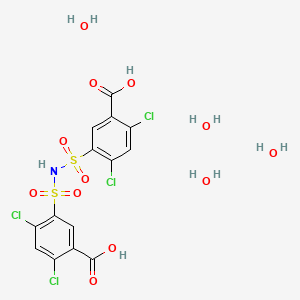

![7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B15212668.png)
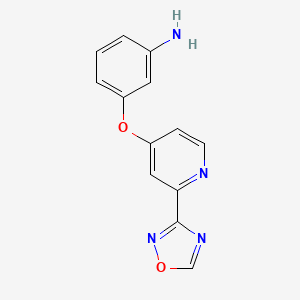

![8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B15212690.png)
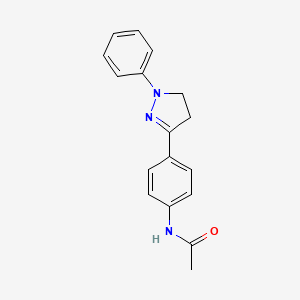
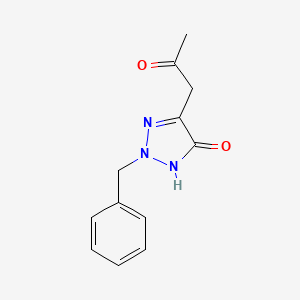

![5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B15212721.png)
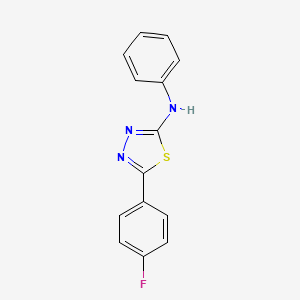
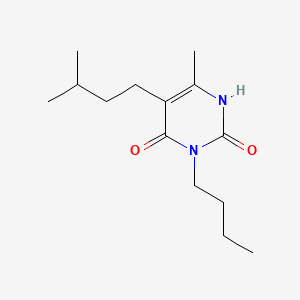
![Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15212754.png)
![6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine](/img/structure/B15212760.png)
